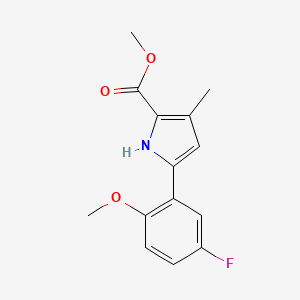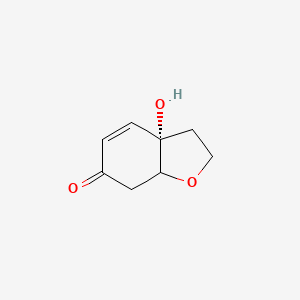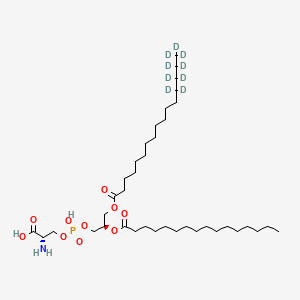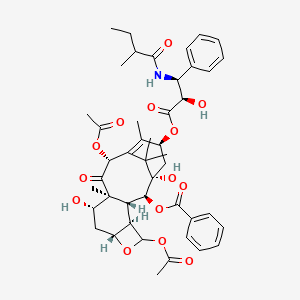
ROS tracer precursor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ROS tracer precursor” is a precursor used in the synthesis of [18F]ROStrace, a radiotracer for imaging superoxide levels in vivo using positron emission tomography (PET). This compound is instrumental in disease diagnosis, particularly in neuroinflammation studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ROS tracer precursor involves multiple steps, including the incorporation of fluorine-18. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process may include automated synthesis modules designed for radiopharmaceutical production .
Analyse Chemischer Reaktionen
Types of Reactions
ROS tracer precursor undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, [18F]ox-ROStrace.
Substitution: Incorporation of fluorine-18 during synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine-18, organic solvents, and catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major product formed from these reactions is [18F]ROStrace, a radiotracer used for PET imaging .
Wissenschaftliche Forschungsanwendungen
ROS tracer precursor has several scientific research applications:
Chemistry: Used in the synthesis of radiotracers for imaging studies.
Biology: Helps in studying oxidative stress and superoxide levels in biological systems.
Medicine: Used in diagnosing neuroinflammation and other diseases involving oxidative stress.
Industry: Employed in the production of radiopharmaceuticals for medical imaging.
Wirkmechanismus
The mechanism of action of ROS tracer precursor involves its conversion to [18F]ROStrace, which rapidly crosses the blood-brain barrier and is trapped in the brain of animals treated with lipopolysaccharide (LPS). This allows for the imaging of superoxide levels in the central nervous system using PET .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[18F]ox-ROStrace: The oxidized form of [18F]ROStrace, which does not cross the blood-brain barrier.
Other ROS tracers: Various other radiotracers used for imaging reactive oxygen species.
Uniqueness
ROS tracer precursor is unique due to its ability to produce [18F]ROStrace, which effectively crosses the blood-brain barrier and allows for precise imaging of superoxide levels in the central nervous system .
Eigenschaften
Molekularformel |
C39H45N3O8S |
|---|---|
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
2-[4-[5-methyl-3,8-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6H-phenanthridin-6-yl]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H45N3O8S/c1-25-9-17-30(18-10-25)51(45,46)48-22-21-47-29-15-11-26(12-16-29)35-33-23-27(40-36(43)49-38(2,3)4)13-19-31(33)32-20-14-28(24-34(32)42(35)8)41-37(44)50-39(5,6)7/h9-20,23-24,35H,21-22H2,1-8H3,(H,40,43)(H,41,44) |
InChI-Schlüssel |
PVAWZLJBKPGCNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3C4=C(C=CC(=C4)NC(=O)OC(C)(C)C)C5=C(N3C)C=C(C=C5)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)






![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)


